molecular formula C26H29NO5 B11650171 Diethyl 4-(2-ethoxyphenyl)-1-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 4-(2-ethoxyphenyl)-1-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11650171
M. Wt: 435.5 g/mol
InChI Key: QIMNPOBYSMUNDJ-UHFFFAOYSA-N
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Description

3,5-DIETHYL 4-(2-ETHOXYPHENYL)-1-(4-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound belonging to the dihydropyridine class This compound is characterized by its unique structure, which includes ethyl, ethoxyphenyl, and methylphenyl groups attached to a dihydropyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIETHYL 4-(2-ETHOXYPHENYL)-1-(4-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-DIETHYL 4-(2-ETHOXYPHENYL)-1-(4-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: The compound can be reduced to form tetrahydropyridine derivatives.

    Substitution: The ethyl, ethoxyphenyl, and methylphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction may produce tetrahydropyridine derivatives.

Scientific Research Applications

3,5-DIETHYL 4-(2-ETHOXYPHENYL)-1-(4-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a calcium channel blocker, which could be useful in treating cardiovascular diseases.

    Material Science: The compound’s unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: It is investigated for its interactions with biological macromolecules, which could lead to the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 3,5-DIETHYL 4-(2-ETHOXYPHENYL)-1-(4-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with calcium channels in cell membranes. By binding to these channels, the compound can inhibit the influx of calcium ions, leading to a decrease in intracellular calcium levels. This action can result in the relaxation of smooth muscle cells, particularly in the cardiovascular system, thereby reducing blood pressure.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.

    Amlodipine: A long-acting dihydropyridine calcium channel blocker used to manage hypertension and coronary artery disease.

    Felodipine: A dihydropyridine calcium channel blocker with similar applications in cardiovascular therapy.

Uniqueness

3,5-DIETHYL 4-(2-ETHOXYPHENYL)-1-(4-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substituents, which may confer distinct pharmacological properties compared to other dihydropyridine derivatives. Its ethoxyphenyl and methylphenyl groups could influence its binding affinity and selectivity for calcium channels, potentially leading to different therapeutic effects and side effect profiles.

Properties

Molecular Formula

C26H29NO5

Molecular Weight

435.5 g/mol

IUPAC Name

diethyl 4-(2-ethoxyphenyl)-1-(4-methylphenyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C26H29NO5/c1-5-30-23-11-9-8-10-20(23)24-21(25(28)31-6-2)16-27(17-22(24)26(29)32-7-3)19-14-12-18(4)13-15-19/h8-17,24H,5-7H2,1-4H3

InChI Key

QIMNPOBYSMUNDJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2C(=CN(C=C2C(=O)OCC)C3=CC=C(C=C3)C)C(=O)OCC

Origin of Product

United States

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